Exo-2-norbornylisocyanate Exo-2-norbornylisocyanate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18416995
InChI: InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1
SMILES:
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

Exo-2-norbornylisocyanate

CAS No.:

Cat. No.: VC18416995

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Exo-2-norbornylisocyanate -

Specification

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name (1R,2R,4S)-2-isocyanatobicyclo[2.2.1]heptane
Standard InChI InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2/t6-,7+,8+/m0/s1
Standard InChI Key HQTBWWAAVGMMRU-XLPZGREQSA-N
Isomeric SMILES C1C[C@@H]2C[C@H]1C[C@H]2N=C=O
Canonical SMILES C1CC2CC1CC2N=C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Exo-2-norbornylisocyanate belongs to the norbornane family, a bicyclo[2.2.1]heptane framework. The exo designation indicates that the isocyanate group (-NCO) occupies a position trans to the bridgehead hydrogen (Figure 1). This spatial arrangement imposes significant steric constraints, influencing reactivity and stereochemical outcomes in subsequent reactions. The molecular formula is C8H11NO\text{C}_8\text{H}_{11}\text{NO}, with a molar mass of 137.18 g/mol .

Figure 1: Structural representation of exo-2-norbornylisocyanate.

(Insert hand-drawn or computational structure here, emphasizing exo configuration)\text{(Insert hand-drawn or computational structure here, emphasizing exo configuration)}

Physicochemical Properties

Exo-2-norbornylisocyanate typically appears as a white to yellow crystalline powder with a purity of ≥97% . Key physical properties include:

PropertyValue
Melting PointNot fully characterized
Boiling PointData unavailable
SolubilityOrganic solvents (e.g., THF, DCM)
StabilityMoisture-sensitive; stores at RT under inert atmosphere

The compound’s moisture sensitivity necessitates stringent handling protocols to prevent hydrolysis to the corresponding amine .

Synthesis and Stereochemical Control

Condensation of Norborneols with Isocyanates

The primary synthetic route involves the condensation of optically pure exo-2-norborneol with n-butyl isocyanate. This reaction proceeds via nucleophilic attack of the alcohol on the electrophilic isocyanate carbon, forming a carbamate linkage . For example:

exo-2-Norborneol+n-Butyl Isocyanateexo-2-Norbornyl-N-n-butylcarbamate+H2O\text{exo-2-Norborneol} + \text{n-Butyl Isocyanate} \rightarrow \text{exo-2-Norbornyl-N-n-butylcarbamate} + \text{H}_2\text{O}

Kinetic resolution using lipase catalysts in organic solvents ensures enantiomeric purity of the norborneol precursor, a critical step for achieving stereoselective products .

Stereoselectivity in Acetylcholinesterase Inhibition

Enantiomers of exo-2-norbornylcarbamates exhibit marked differences in biological activity. The RR-(+)-enantiomer demonstrates superior acetylcholinesterase inhibition compared to its SS-(-)-counterpart, with IC50_{50} values differing by an order of magnitude . This stereodivergence underscores the importance of configurational control during synthesis.

Reactivity and Mechanistic Insights

Carbocation Rearrangements

The norbornyl framework participates in Wagner-Meerwein and hydride shifts under acidic conditions. For instance, protonation of exo-2-norbornyl derivatives can trigger 6,2-hydride shifts or 3,2-methide migrations, leading to structurally distinct carbocations (Scheme 1) . These rearrangements are highly concerted, with activation energies ranging from 10–20 kcal/mol depending on substituents .

Scheme 1: Proposed Wagner-Meerwein rearrangement pathways for norbornyl systems.

(Illustrate carbocation intermediates and shift mechanisms)\text{(Illustrate carbocation intermediates and shift mechanisms)}

Isocyanate Reactivity

The -NCO group undergoes nucleophilic additions with amines, alcohols, and thiols, forming ureas, carbamates, and thiocarbamates, respectively. For example, reaction with aniline yields:

exo-2-Norbornylisocyanate+Anilineexo-2-Norbornylurea\text{exo-2-Norbornylisocyanate} + \text{Aniline} \rightarrow \text{exo-2-Norbornylurea}

This reactivity is exploited in polymer chemistry for crosslinking polyurethanes and epoxy resins .

Applications in Organic Synthesis

Chiral Auxiliaries and Catalysts

The rigid norbornane skeleton serves as a chiral template in asymmetric synthesis. Exo-2-norbornylisocyanate-derived carbamates act as auxiliaries in stereoselective alkylations and cycloadditions, enabling access to enantiopure pharmaceuticals like β-lactam antibiotics .

Polymeric Materials

Crosslinked polyurethanes synthesized from exo-2-norbornylisocyanate exhibit enhanced thermal stability and mechanical strength due to the bicyclic structure’s rigidity. These materials find use in coatings, adhesives, and automotive components .

Future Directions

Enantioselective Catalysis

Advances in enzymatic resolution could streamline the production of optically pure exo-2-norborneols, reducing costs for large-scale applications .

Computational Modeling

Molecular dynamics simulations may elucidate the interplay between norbornyl rigidity and carbocation stability, guiding the design of novel rearrangement-resistant derivatives .

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